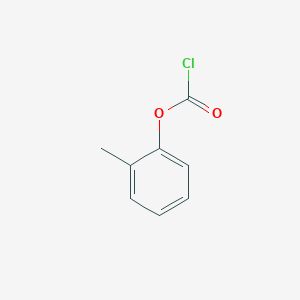

o-Tolyl chloroformate

Beschreibung

The exact mass of the compound o-Tolyl chloroformate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality o-Tolyl chloroformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about o-Tolyl chloroformate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-methylphenyl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYFLCWYDZJJMDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172966 | |

| Record name | o-Tolyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19358-42-0 | |

| Record name | 2-Methylphenyl carbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19358-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Tolyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019358420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Tolyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-tolyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | o-Tolyl chloroformate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D5EG78Y95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

o-Tolyl chloroformate synthesis from o-cresol

Process Development Report: Synthesis of o-Tolyl Chloroformate

Executive Summary

o-Tolyl chloroformate (2-methylphenyl carbonochloridate) is a critical electrophilic intermediate used extensively in the derivatization of amines to form carbamates and in the synthesis of carbonates. Its structural isomerism—specifically the steric influence of the ortho-methyl group—presents unique challenges in synthesis compared to its para counterpart.

This technical guide provides a rigorous, self-validating protocol for the synthesis of o-tolyl chloroformate. While industrial routes often utilize gaseous phosgene, this guide prioritizes the Triphosgene (Bis(trichloromethyl) carbonate) route. This method offers superior safety profiles for laboratory and pilot-scale operations without compromising yield or purity.

Key Technical Parameters:

-

Reagent: Triphosgene (Solid Phosgene Equivalent)

-

Catalyst/Base: Pyridine or Triethylamine (TEA)

-

Yield Target: >90%

-

Purity Target: >98% (GC)

Chemical Strategy & Mechanism

The synthesis relies on a nucleophilic acyl substitution.[3] The oxygen atom of the o-cresol attacks the carbonyl carbon of the phosgene (generated in situ or added), displacing a chloride ion.

Mechanistic Insight: Unlike simple phenols, o-cresol possesses a methyl group at the C2 position. This steric bulk retards the rate of nucleophilic attack slightly compared to phenol or p-cresol. Consequently, the reaction requires precise temperature control to prevent the formation of the symmetric carbonate byproduct, di-o-tolyl carbonate , which is favored at higher temperatures and high pH.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway for the conversion of o-cresol to o-tolyl chloroformate via phosgenation.[3][4][5][6]

Safety Architecture (Critical)

WARNING: Both Phosgene and Triphosgene are highly toxic.[7] Phosgene gas can be fatal at very low concentrations (LC50 ~ 5-10 ppm).

Engineering Controls:

-

Fume Hood: All operations must occur in a certified fume hood with a face velocity >100 fpm.

-

Scrubber System: The exhaust line must be vented through a caustic scrubber (20% NaOH solution) to neutralize any escaping phosgene or HCl.

-

Ammonia Tent: Keep a bottle of ammonium hydroxide open in the back of the hood; white smoke (ammonium chloride) indicates a leak.

Personal Protective Equipment (PPE):

-

Double nitrile gloves (or Silver Shield® gloves).

-

Chemical splash goggles + Face shield.

-

Lab coat + Chemical apron.

Experimental Protocol: The Triphosgene Route

This protocol is designed for a 100 mmol scale. It uses triphosgene, which is a crystalline solid that is safer to weigh and handle than gas cylinders, but it must still be treated with extreme caution.

Reagents & Stoichiometry

| Component | Role | MW ( g/mol ) | Equiv.[6] | Mass/Vol |

| o-Cresol | Substrate | 108.14 | 1.0 | 10.81 g |

| Triphosgene | Reagent | 296.75 | 0.35* | 10.39 g |

| Pyridine | Base/Cat. | 79.10 | 1.05 | 8.5 mL |

| Dichloromethane | Solvent | 84.93 | - | 150 mL |

*Note: 1 mole of triphosgene generates 3 moles of phosgene. 0.35 eq provides a slight excess (1.05 eq phosgene) to drive completion.

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry a 500 mL three-neck round-bottom flask (RBF).

-

Equip with a magnetic stir bar, pressure-equalizing addition funnel, nitrogen inlet, and a thermometer.

-

Connect the outlet to a caustic scrubber trap (NaOH).

Step 2: Solvation & Cooling

-

Charge the RBF with o-Cresol (10.81 g) and Dichloromethane (DCM, 100 mL) .

-

Add Pyridine (8.5 mL) .

-

Cool the mixture to 0°C using an ice/salt bath.

-

Why? Low temperature prevents the formation of the carbonate byproduct (double addition).

-

Step 3: Reagent Addition (The Critical Step)

-

Dissolve Triphosgene (10.39 g) in DCM (50 mL) in the addition funnel.

-

Dropwise Addition: Add the triphosgene solution slowly over 45–60 minutes .

-

Temperature Control: Ensure the internal temperature does not exceed 5°C .

-

Observation: A white precipitate (pyridinium hydrochloride) will form immediately.

-

Step 4: Reaction & Monitoring

-

Once addition is complete, allow the reaction to stir at 0°C for 1 hour .

-

Slowly warm to Room Temperature (20-25°C) and stir for an additional 2 hours.

-

QC Check: Analyze a tailored aliquot via GC-MS or TLC (Hexane/EtOAc 9:1). Look for the disappearance of o-cresol.

Step 5: Quenching & Workup [6]

-

Cool back to 0°C.

-

Quench: Slowly add cold water (50 mL) to hydrolyze excess phosgene/triphosgene. Caution: CO2 evolution.

-

Separation: Transfer to a separatory funnel. Separate the organic layer.[6]

-

Wash: Wash the organic layer with:

-

1N HCl (50 mL) – Removes excess pyridine.

-

Water (50 mL).

-

Brine (50 mL).

-

-

Dry: Dry over anhydrous

, filter, and concentrate in vacuo (Rotovap bath < 40°C).

Step 6: Purification

-

The crude oil is usually sufficiently pure (>95%) for downstream use.

-

Distillation: For high purity, distill under reduced pressure.

Workflow Logic Diagram

Figure 2: Operational workflow for the batch synthesis of o-tolyl chloroformate.

Process Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of product | Ensure all glassware is flame-dried; solvents must be anhydrous. |

| Carbonate Impurity | Temperature too high | Keep addition strictly < 5°C. |

| Carbonate Impurity | Excess base or local hotspots | Improve stirring; dilute reagents further. |

| Residual Starting Material | Insufficient Triphosgene | Increase Triphosgene to 0.40 eq. |

| Color (Dark) | Oxidation of phenol | Distill o-cresol prior to use; perform under inert atmosphere ( |

Characterization Data

To validate the synthesized compound, compare against the following standard metrics:

-

Physical State: Clear, colorless to pale yellow liquid.

-

Boiling Point: ~98–102°C @ 20 mmHg (Literature for p-isomer is 99.5°C; ortho is typically similar).

-

IR Spectrum: Strong carbonyl stretch (

) at 1775–1785 cm⁻¹ . Absence of broad OH stretch (3200-3500 cm⁻¹). -

¹H NMR (CDCl₃, 400 MHz):

-

2.35 (s, 3H,

-

7.10–7.35 (m, 4H,

-

2.35 (s, 3H,

-

Reactivity Test: React a small sample with methanol; formation of methyl o-tolyl carbonate confirms the chloroformate structure.

References

-

Preparation of Aryl Chloroformates

- Source: Organic Syntheses / US P

- Context: Describes the foundational stoichiometry for converting phenols to chloroform

-

Triphosgene in Organic Synthesis: A Safer Reagent for Phosgene Applic

- Source: Eckert, H., & Foster, B. (1987).

- Context: The seminal paper introducing triphosgene as a solid, safer alternative for laboratory phosgen

-

Safety Data Sheet: p-Tolyl Chloroformate (Analogous Safety D

- Source: Sigma-Aldrich / Merck

- Context: Provides critical toxicology and handling data for tolyl chloroform

-

Phosgenation Reactions with Phosgene

- Source: ResearchG

- Context: Detailed engineering controls for handling triphosgene decomposition.

Sources

- 1. O-Cresol | CH3C6H4OH | CID 335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemcess.com [chemcess.com]

- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p-Tolyl chloroformate | C8H7ClO2 | CID 70304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. p-Tolyl chloroformate | CAS 937-62-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. p-Tolyl chloroformate | 52286-75-6 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of o-Tolyl Chloroformate in Organic Solvents

Abstract: This in-depth technical guide provides a comprehensive overview of the solubility characteristics of o-tolyl chloroformate (o-TCF), a pivotal reagent in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document navigates the theoretical principles and practical considerations of o-TCF's solubility. Due to a scarcity of published quantitative data, this guide emphasizes the fundamental factors governing solubility—polarity, reactivity, and solvent classification. It provides a qualitative solubility profile based on established chemical principles and available safety data. Crucially, this guide furnishes a detailed, self-validating experimental protocol for researchers to determine precise solubility values in their specific applications, ensuring both accuracy and safety.

Introduction to o-Tolyl Chloroformate

o-Tolyl chloroformate (o-TCF), with the molecular formula C₈H₇ClO₂ and a molecular weight of 170.59 g/mol , is an aryl chloroformate where the reactive chloroformate group is attached to an ortho-substituted toluene ring.[1] It is a versatile reagent primarily used to introduce the o-toluoyl group in the synthesis of pharmaceuticals, fine chemicals, and advanced materials.[1] Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, ensuring safety, and developing robust purification strategies. Like other chloroformates, o-TCF is a reactive, colorless liquid that is sensitive to moisture.[1][2]

Guiding Principles of Solubility

The dissolution of o-TCF in an organic solvent is governed by intermolecular forces and potential chemical reactions. The adage "like dissolves like" serves as the primary predictive tool.

-

Molecular Structure & Polarity: o-Tolyl chloroformate possesses a moderately polar chloroformate group (-OCOCl) and a largely nonpolar aromatic tolyl group. This amphiphilic nature suggests miscibility in a range of solvents. The aromatic ring allows for π-π stacking interactions with aromatic solvents, while the polar ester-like linkage and acyl chloride functionality can interact with polar aprotic solvents.

-

Solvent Classification:

-

Aprotic Solvents: These solvents lack O-H or N-H bonds and cannot act as hydrogen bond donors.[3] They are generally good choices for dissolving o-TCF without reaction. They are further divided into nonpolar (e.g., hexane, toluene) and polar aprotic (e.g., acetone, tetrahydrofuran (THF), dichloromethane (DCM)) solvents.[3][4]

-

Protic Solvents: These solvents (e.g., water, alcohols, primary/secondary amines) contain labile protons on heteroatoms.[5] They are generally not suitable as inert solvents for o-TCF due to high reactivity.[6]

-

Solubility Profile: A Qualitative and Reactive Assessment

Precise quantitative solubility data (e.g., g/100 mL) for o-tolyl chloroformate is not widely available in scientific literature.[7] However, based on the general behavior of chloroformates and its molecular structure, a qualitative profile can be established.[4][8]

Table 1: Qualitative Solubility and Reactivity of o-Tolyl Chloroformate in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Interaction with o-TCF | Rationale & Causality |

| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | High Solubility / Miscible | The nonpolar tolyl group dominates interactions, aligning with the low polarity of these solvents. These are excellent choices for creating an inert reaction medium. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN), Ethyl Acetate | High Solubility / Miscible | The polarity of these solvents is sufficient to solvate the chloroformate group, while being compatible with the aromatic ring. These are generally the most useful and common solvents for reactions involving chloroformates.[4] |

| Polar Protic (Alcohols) | Methanol, Ethanol | Reactive (Solvolysis) | The alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate to form a stable carbonate ester and hydrochloric acid.[9][10] |

| Polar Protic (Amines) | Primary & Secondary Amines | Highly Reactive (Aminolysis) | Amines are potent nucleophiles that rapidly react with o-TCF to form carbamates.[1][9] The reaction is often faster than with alcohols. |

| Polar Protic (Water) | Water | Reactive (Hydrolysis) | Chloroformates react with water, often vigorously, to hydrolyze into the corresponding alcohol (o-cresol), carbon dioxide, and hydrochloric acid.[2][6][8] This necessitates handling o-TCF under anhydrous conditions. |

Critical Insight: Solvent Reactivity vs. Solvation

For chloroformates, the distinction between a solvent and a reagent can blur. The decision to use a particular solvent is dictated by the intended application.

Experimental Protocol for Quantitative Solubility Determination

To generate reliable and reproducible quantitative data, the Shake-Flask method is the gold standard for determining thermodynamic solubility.[11][12] This protocol is designed to be a self-validating system.

Safety Precautions

-

Hazard Profile: o-Tolyl chloroformate is toxic, corrosive, and a lachrymator. It causes severe skin burns and eye damage and is fatal if inhaled.[13]

-

Handling: All manipulations must be performed in a certified chemical fume hood.[14] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.

-

Conditions: Due to its reactivity with moisture, all glassware must be oven- or flame-dried, and all solvents must be anhydrous.[2] Operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[14]

Materials & Reagents

-

o-Tolyl chloroformate (≥98% purity)

-

Anhydrous organic solvent of interest

-

Anhydrous vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Syringes and 0.22 µm PTFE syringe filters

-

Analytical balance (4-decimal place)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis.

Experimental Workflow

Step-by-Step Methodology

-

Preparation: Add an excess amount of o-tolyl chloroformate to a tared, dried vial. An excess is visually confirmed by the presence of undissolved liquid droplets after equilibration. Record the exact mass.

-

Solvent Addition: Add a precise volume or mass of the chosen anhydrous organic solvent to the vial.

-

Equilibration: Tightly seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure saturation is reached.[11]

-

Verification: After the equilibration period, cease agitation and allow the vial to stand undisturbed. A layer of undissolved o-TCF must be visible to confirm that a saturated solution has been achieved. If all the solute has dissolved, the experiment must be repeated with a greater amount of o-TCF.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a pre-weighed autosampler vial. This step removes any microscopic undissolved droplets, ensuring only the solubilized fraction is analyzed.

-

Quantification: Analyze the filtrate using a pre-calibrated HPLC or GC method to determine the concentration of o-TCF in the solvent. The calibration curve should be prepared using standards of known concentration.

-

Calculation: The solubility is calculated from the measured concentration and can be expressed in units such as mol/L or g/100 mL.

Conclusion

While specific quantitative solubility data for o-tolyl chloroformate remains limited in public literature, a robust understanding of its chemical nature allows for strong qualitative predictions. It exhibits high solubility in common aprotic organic solvents such as toluene, DCM, and THF. Conversely, it is reactive towards protic solvents like alcohols, amines, and water, which act as nucleophilic reagents rather than inert carriers. For applications requiring precise solubility values, the provided experimental protocol offers a reliable and safe method for in-house determination. This guide equips researchers with the foundational knowledge and practical tools necessary for the effective and safe utilization of o-tolyl chloroformate in their synthetic endeavors.

References

- Benchchem. (n.d.). The Solubility of Vinyl Chloroformate in Organic Solvents: A Technical Guide.

- Smolecule. (2023, August 15). o-Tolyl chloroformate.

- Benchchem. (n.d.). Navigating the Solubility Landscape of Octyl Chloroformate in Organic Solvents: A Technical Guide.

- National Center for Biotechnology Information. (n.d.). Chloroformates Acute Exposure Guideline Levels.

- University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020).

- Material Safety Data Sheet OCTYL CHLOROFORM

- ACS Publications. (n.d.). Reaction of aryl chloroformates with dimethylformamide. Facile in situ synthesis of .alpha.-chlorocresols. The Journal of Organic Chemistry.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Georganics. (n.d.). Chloroformates.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Octyl chloroformate.

- MDPI. (n.d.). Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols.

- Taylor & Francis. (n.d.). Chloroformate – Knowledge and References.

- Quora. (2019, February 20). How would you test for solubility in a compound?.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.

- Wikipedia. (n.d.). Chloroformate.

- Lund University Publications. (n.d.).

- Harper, T. (2024, February 14).

- Chemos GmbH & Co.KG. (2023, February 20).

- HBM4EU. (n.d.). Prioritised substance group: Aprotic solvents.

- Sigma-Aldrich Israel Ltd. (n.d.).

- ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- PubMed. (n.d.). Determination of trace c(1)-c(4)

- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.

- Organic Chemistry Portal. (n.d.).

- CAMEO Chemicals - NOAA. (n.d.).

- Benchchem. (n.d.). p-Tolyl chloroformate | 52286-75-6.

- ACS Figshare. (2020, September 22).

- ACS Division of Organic Chemistry. (2022). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

- 1. Buy o-Tolyl chloroformate | 19358-42-0 [smolecule.com]

- 2. Chloroformates - Georganics [georganics.sk]

- 3. hbm4eu.eu [hbm4eu.eu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Acyl Halides, Sulfonyl Halides, and Chloroformates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Chloroformate - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. researchgate.net [researchgate.net]

- 13. valsynthese.ch [valsynthese.ch]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to o-Tolyl Chloroformate: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Tolyl chloroformate, a significant yet often overlooked reagent, holds a pivotal position in the landscape of organic synthesis. This technical guide provides a comprehensive overview of o-tolyl chloroformate, beginning with the historical context of its parent compounds and tracing its development to its current applications. We will delve into the intricacies of its synthesis, explore its chemical and physical properties, and analyze its reactivity, with a particular focus on its role as a versatile building block in the pharmaceutical and fine chemical industries. This document serves as an in-depth resource, offering not only theoretical knowledge but also practical, field-proven insights and detailed experimental protocols to support researchers and professionals in leveraging the full potential of this valuable synthetic tool.

The Genesis of a Reagent: A Historical Perspective

The story of o-tolyl chloroformate is intrinsically linked to the discovery and exploration of its highly reactive precursor, phosgene. Phosgene (COCl₂) was first synthesized in 1812 by the Cornish chemist John Davy, who exposed a mixture of carbon monoxide and chlorine to sunlight.[1] Its name, derived from the Greek words "phos" (light) and "genes" (born), reflects its photochemical origins.[1] Throughout the 19th century, phosgene's utility in the burgeoning dye industry grew, establishing it as a key C1 building block in organic chemistry.[1]

The logical progression from the highly reactive phosgene was the synthesis of its less volatile and more manageable derivatives, the chloroformates. While the first simple alkyl chloroformate, ethyl chloroformate, was prepared in the 19th century, the exploration of aryl chloroformates, such as the tolyl isomers, followed as the field of synthetic organic chemistry expanded. The development of these reagents was driven by the need for more nuanced and selective acylating agents for a variety of functional groups.

While a definitive, singular publication marking the "discovery" of o-tolyl chloroformate is not readily apparent in a survey of historical chemical literature, its synthesis is a straightforward extension of the well-established reaction between a phenol and phosgene. It is highly probable that o-tolyl chloroformate was first synthesized in the late 19th or early 20th century as part of the systematic investigation into the reactions of phosgene with various aromatic alcohols. The primary scientific journals of that era for organic chemistry, such as Berichte der deutschen chemischen Gesellschaft and Justus Liebigs Annalen der Chemie, would have been the platforms for such disclosures.

Synthesis of o-Tolyl Chloroformate: From Classical Methods to Modern Innovations

The industrial and laboratory-scale synthesis of o-tolyl chloroformate has evolved to prioritize safety, efficiency, and purity. The foundational method remains the reaction of o-cresol with a phosgenating agent.

The Phosgene Route: The Industrial Standard

The most established and widely used industrial method for the production of o-tolyl chloroformate is the direct phosgenation of o-cresol. This exothermic reaction is typically carried out in an inert solvent, such as toluene or dichloromethane, at controlled temperatures to minimize the formation of byproducts like carbonates.

Reaction: o-CH₃C₆H₄OH + COCl₂ → o-CH₃C₆H₄OCOCl + HCl

The reaction proceeds via a nucleophilic acyl substitution mechanism where the phenolic oxygen of o-cresol attacks the electrophilic carbonyl carbon of phosgene, leading to the displacement of a chloride ion.

Experimental Protocol: Phosgenation of o-Cresol

-

Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser connected to a scrubber system (to neutralize excess phosgene and HCl) is charged with a solution of o-cresol in an anhydrous solvent (e.g., toluene).

-

Inert Atmosphere: The reactor is purged with an inert gas, such as nitrogen or argon, to exclude moisture.

-

Cooling: The reaction vessel is cooled to 0-10 °C using a circulating chiller.

-

Phosgene Addition: Gaseous phosgene is bubbled through the stirred solution at a controlled rate. The reaction is exothermic, and the temperature should be carefully monitored and maintained within the desired range.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to ensure the complete consumption of o-cresol.

-

Work-up: Upon completion, the reaction mixture is sparged with an inert gas to remove any unreacted phosgene and dissolved HCl. The solvent is then removed under reduced pressure.

-

Purification: The crude o-tolyl chloroformate is purified by vacuum distillation to yield a colorless liquid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The exclusion of water is critical to prevent the hydrolysis of both phosgene and the o-tolyl chloroformate product back to o-cresol and hydrochloric acid.

-

Low Temperature: Maintaining a low reaction temperature minimizes the formation of the symmetrical carbonate byproduct, (o-tolyl)₂CO₃, which can occur if a second molecule of o-cresol reacts with the newly formed chloroformate.

-

Inert Solvent: The use of an inert solvent facilitates heat transfer, controls the reaction rate, and allows for efficient stirring.

Safer Alternatives to Phosgene: The Rise of Triphosgene

Due to the extreme toxicity of phosgene gas, safer solid or liquid phosgene equivalents have been developed for laboratory-scale synthesis. Bis(trichloromethyl) carbonate, commonly known as triphosgene (BTC), is a stable, crystalline solid that serves as a convenient and safer substitute for phosgene.[1] One mole of triphosgene is equivalent to three moles of phosgene.[1]

Reaction: 3 o-CH₃C₆H₄OH + (Cl₃CO)₂CO → 3 o-CH₃C₆H₄OCOCl + 2 HCl + CO₂

Experimental Protocol: Synthesis using Triphosgene

-

Reactor Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of triphosgene in an anhydrous solvent (e.g., dichloromethane).

-

Cooling: The flask is cooled to 0 °C in an ice bath.

-

Reactant Addition: A solution of o-cresol and a base (e.g., pyridine or triethylamine) in the same solvent is added dropwise from the dropping funnel to the stirred triphosgene solution. The base is necessary to neutralize the in-situ generated HCl.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: The reaction mixture is washed with cold water to remove the salt byproduct (e.g., pyridinium hydrochloride). The organic layer is then washed with dilute acid and brine, dried over an anhydrous drying agent (e.g., MgSO₄), and filtered.

-

Purification: The solvent is removed by rotary evaporation, and the resulting crude product is purified by vacuum distillation.

Self-Validating System:

The success of this protocol can be validated by the complete consumption of the starting o-cresol and the formation of a single major product peak corresponding to o-tolyl chloroformate in the GC analysis of the crude reaction mixture. The purity of the final product can be confirmed by GC-MS and ¹H NMR spectroscopy.

Physicochemical Properties and Reactivity

o-Tolyl chloroformate is a colorless liquid with a pungent odor. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₇ClO₂ |

| Molecular Weight | 170.59 g/mol |

| Boiling Point | 99.5 °C at 20 mmHg |

| Density | 1.188 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.5099 |

The reactivity of o-tolyl chloroformate is dominated by the electrophilic nature of the carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. The presence of the tolyl group influences the reactivity compared to its aliphatic counterparts. The aromatic ring provides resonance stabilization, which can affect the leaving group ability of the phenoxide moiety in certain reactions.

Diagram of o-Tolyl Chloroformate's General Reactivity:

Caption: General reactivity of o-tolyl chloroformate with various nucleophiles.

Applications in Organic Synthesis

o-Tolyl chloroformate is a versatile reagent with numerous applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its primary function is to introduce the o-tolyloxycarbonyl protecting group or to act as an activated carbonyl species for the formation of new functional groups.

Protecting Group Chemistry

The o-tolyloxycarbonyl group can be used as a protecting group for amines, although it is less common than other carbamate-based protecting groups like Cbz or Boc. Its stability and cleavage conditions can be tailored for specific synthetic strategies.

Synthesis of Carbamates and Ureas

A major application of o-tolyl chloroformate is in the synthesis of carbamates through its reaction with primary or secondary amines. These carbamates can be valuable intermediates in drug discovery or can be the final active pharmaceutical ingredient themselves. Further reaction of the carbamate can lead to the formation of substituted ureas.

Experimental Workflow for Carbamate Synthesis:

Sources

A Preliminary Investigation of o-Tolyl Chloroformate in Polymer Synthesis: A Technical Guide

This technical guide provides an in-depth exploration of o-tolyl chloroformate and its applications in polymer synthesis. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a cohesive narrative grounded in scientific principles and practical insights. Herein, we will dissect the chemical causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

Introduction: Situating o-Tolyl Chloroformate in the Polymer Chemist's Toolkit

o-Tolyl chloroformate, a derivative of o-cresol and phosgene (or a phosgene equivalent), is an aryl chloroformate with the chemical formula C₈H₇ClO₂. While part of the broader class of chloroformates used extensively in organic synthesis, the specific attributes of the o-tolyl variant—namely the steric and electronic influence of the ortho-methyl group—confer distinct reactivity and properties that are of interest in the precise construction of macromolecules.

In the realm of polymer science, o-tolyl chloroformate is primarily utilized as a strategic tool for molecular weight control and polymer modification. Its principal applications include acting as an end-capping agent in polycondensation reactions, particularly for polycarbonates, and as a chain terminator in certain controlled radical polymerizations. These functions are critical for tailoring the final properties of a polymer, such as its processability, thermal stability, and mechanical performance. This guide will illuminate the fundamental principles and practical methodologies for leveraging o-tolyl chloroformate in these capacities.

Core Principles: Reactivity and the Influence of the Ortho-Methyl Group

The reactivity of o-tolyl chloroformate is centered around the highly electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. This reactivity is analogous to that of other acyl chlorides. The key reactions in the context of polymer synthesis involve the formation of stable covalent bonds with nucleophilic end-groups of polymer chains, such as hydroxyl (-OH) or amino (-NH₂) groups.

A critical aspect to consider is the effect of the ortho-methyl substituent on the tolyl ring. Compared to its unsubstituted counterpart, phenyl chloroformate, o-tolyl chloroformate exhibits modified reactivity due to:

-

Steric Hindrance: The methyl group in the ortho position can sterically hinder the approach of a nucleophile to the carbonyl carbon. This can lead to a more selective and controlled reaction, which is advantageous in polymer end-capping where precise control is desired.

-

Electronic Effects: The methyl group is weakly electron-donating, which can slightly decrease the electrophilicity of the carbonyl carbon compared to phenyl chloroformate.

Kinetic studies on the solvolysis of various chloroformate esters provide insights into their relative reactivities. While direct comparative kinetic data for o-tolyl chloroformate is not extensively available, studies on similar systems suggest that the interplay of steric and electronic effects can modulate the reaction rate.[1][2][3][4]

Safety as a Pillar of Trustworthiness

It is imperative to underscore that o-tolyl chloroformate, like all chloroformates, is a hazardous substance. It is toxic if swallowed, causes severe skin burns and eye damage, and is fatal if inhaled.[5] All handling and experimental procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

Application in Polycarbonate Synthesis: A Tool for Molecular Weight Regulation

Polycarbonates are a class of high-performance thermoplastics known for their exceptional impact strength, transparency, and thermal stability.[8][9] The synthesis of polycarbonates often involves interfacial polymerization, a step-growth polymerization technique where a dihydroxy compound (like bisphenol A) in an aqueous phase reacts with a phosgene derivative in an immiscible organic phase.[5][6][8][9][10]

In this context, o-tolyl chloroformate serves as a crucial end-capping agent . The purpose of an end-capping agent is to terminate the growing polymer chains at a desired molecular weight, thereby controlling the polymer's properties.[11][12] Uncapped polycarbonate chains can negatively impact the final properties of the material.

The addition of o-tolyl chloroformate introduces a terminal o-tolyloxycarbonyl group, effectively preventing further chain growth. The choice of the end-capping agent can significantly influence the fluidity, thermal resistance, and impact resistance of the resulting polycarbonate.[11]

Experimental Protocol: Interfacial Polymerization of Polycarbonate with o-Tolyl Chloroformate End-Capping

This protocol is a representative example and should be adapted and optimized based on specific experimental goals and available equipment.

Materials:

-

Bisphenol A (BPA)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Phosgene (or a phosgene substitute like triphosgene)

-

o-Tolyl chloroformate

-

Phase-transfer catalyst (e.g., triethylamine)

-

Deionized water

Procedure:

-

Aqueous Phase Preparation: Dissolve Bisphenol A and a stoichiometric amount of sodium hydroxide in deionized water to form the sodium salt of Bisphenol A.

-

Organic Phase Preparation: Dissolve phosgene (or its substitute) in dichloromethane.

-

Polymerization:

-

Combine the aqueous and organic phases in a reaction vessel equipped with a high-shear stirrer.

-

Add a catalytic amount of a phase-transfer catalyst.

-

Stir the mixture vigorously to create a large interfacial area for the reaction to occur. The polymerization will proceed, forming a high molecular weight polycarbonate.

-

-

End-Capping:

-

Towards the end of the polymerization, add a calculated amount of o-tolyl chloroformate to the reaction mixture. The amount will depend on the target molecular weight.

-

Continue stirring to allow the o-tolyl chloroformate to react with the hydroxyl end-groups of the growing polymer chains.

-

-

Work-up:

-

Separate the organic phase containing the polymer.

-

Wash the organic phase sequentially with dilute acid and then with deionized water to remove unreacted monomers, catalyst, and salts.

-

Precipitate the polycarbonate by adding the dichloromethane solution to a non-solvent such as methanol.

-

Filter and dry the resulting polycarbonate powder under vacuum.

-

Characterization:

The resulting polycarbonate should be characterized to determine its molecular weight (e.g., by Gel Permeation Chromatography - GPC), thermal properties (e.g., by Differential Scanning Calorimetry - DSC, and Thermogravimetric Analysis - TGA), and chemical structure (e.g., by Fourier-Transform Infrared Spectroscopy - FTIR and Nuclear Magnetic Resonance - NMR).[12]

Data Presentation: Expected Influence of o-Tolyl Chloroformate on Polycarbonate Properties

| Property | Effect of Increasing o-Tolyl Chloroformate Concentration | Rationale |

| Average Molecular Weight | Decreases | Increased number of chain termination events.[12] |

| Melt Viscosity | Decreases | Shorter polymer chains lead to lower entanglement and easier flow.[12] |

| Glass Transition Temperature (Tg) | May decrease slightly | Increased chain end mobility can lead to a lower Tg.[13] |

| Impact Strength | Can be optimized | Molecular weight has a significant impact on toughness; end-capping allows for tuning to an optimal range.[11] |

Role in Polyurethane Synthesis: An Alternative Pathway

Polyurethanes are a versatile class of polymers characterized by the presence of urethane linkages in their backbone.[14] The conventional synthesis route involves the reaction of diisocyanates with polyols.[14] However, due to the toxicity of isocyanates, isocyanate-free synthesis routes are an active area of research.[15]

One such alternative involves the reaction of a bis(chloroformate) with a diamine to form a polyurethane. While less common, this method avoids the use of isocyanates. In this context, a diol can be reacted with a phosgene equivalent to form a bis(chloroformate), which can then be polymerized with a diamine.

While direct polymerization using o-tolyl chloroformate as a monomer is not a standard method, it can be envisioned as a monofunctional reagent to control the molecular weight or to introduce specific end-groups in a manner analogous to its use in polycarbonates.

Conceptual Workflow: Polyurethane Synthesis via Chloroformate-Amine Reaction

Caption: Conceptual workflow for non-isocyanate polyurethane synthesis.

Application in Radical Polymerization: A Chain Termination Strategy

In radical polymerization, the growth of polymer chains is initiated by free radicals.[16] The termination of these growing chains is a crucial step that determines the final molecular weight of the polymer.[16][17][18][19][20] Chain termination typically occurs through combination or disproportionation of two growing radical chains.[16]

o-Tolyl chloroformate can potentially act as a chain transfer agent or a terminator in radical polymerization, although this application is less documented than its role in step-growth polymerization. The mechanism would likely involve the abstraction of the chlorine atom by the growing polymer radical, leading to a terminated polymer chain and a new radical derived from the o-tolyl chloroformate. This new radical could then potentially initiate a new polymer chain. The efficiency of this process would depend on the reactivity of the growing radical and the strength of the C-Cl bond in the chloroformate.

Conclusion and Future Perspectives

o-Tolyl chloroformate is a valuable, albeit specialized, reagent in the polymer chemist's arsenal. Its primary and most well-established application is as an end-capping agent for precise molecular weight control in polycarbonate synthesis via interfacial polymerization. The steric and electronic effects of the ortho-methyl group provide a nuanced level of reactivity that can be exploited for controlled polymer synthesis.

While its role in polyurethane synthesis and as a chain terminator in radical polymerization is less explored, the fundamental reactivity of the chloroformate group suggests potential for further investigation in these areas. Future research could focus on a more detailed kinetic analysis of o-tolyl chloroformate in comparison to other aryl chloroformates to precisely quantify the impact of the ortho-substituent. Furthermore, exploring its use in the synthesis of novel block copolymers and functional polymers could unlock new material properties and applications.

As the demand for polymers with highly tailored properties continues to grow, the strategic use of reagents like o-tolyl chloroformate will remain a key enabler of innovation in materials science.

References

- Davies, J. D. (n.d.). Interfacial polycarbonate polymerization process and product. European Patent Office.

-

Kobe University. (2023, August 7). Successful polycarbonate synthesis using the photo-on-demand interfacial polymerization method. EurekAlert!. Retrieved from [Link]

-

Learnbin. (2021, May 5). Science Behind Polycarbonate. Retrieved from [Link]

- Wang, Z., et al. (2024). Synthesis and hygrothermal aging of polycarbonates containing a bisphenol fluorene moiety. Polymers, 16(11), 1533.

-

ScienceDaily. (2023, August 8). Successful polycarbonate synthesis using the photo-on-demand interfacial polymerization method. Retrieved from [Link]

- General Electric Company. (n.d.). Interfacial polycarbonate polymerization process and product. Google Patents.

- Kevill, D. N., & D'Souza, M. J. (2013).

- Okamoto, Y. (2001). Relationship between the end-cap structure of polycarbonates and their impact resistance. Polymer, 42(18), 7629-7636.

- Su, W.-F. (2013). Radical Chain Polymerization. In Principles of Polymer Design and Synthesis. Springer.

-

Keul, H. (2007). Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. RWTH Publications. Retrieved from [Link]

- Landais, Y., & al. (2018). Preparation of polyurethane dispersions by miniemulsion polymerization. Progress in Polymer Science, 82, 53-83.

- S. G. Jadhav, et al. (2021). Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s.

-

Asymmetric. (2019, June 5). 5.5. The Free-Radical Chain Reaction. Chemistry LibreTexts. Retrieved from [Link]

- S. K. Shukla, et al. (2022). Biodegradable isocyanate-free polyurethane films via a noncatalytic route: facile modified polycaprolactone triol and biobased diamine as precursors. Green Chemistry, 25(1), 238-251.

-

Master Organic Chemistry. (2013, September 6). Initiation, Propagation, Termination. Retrieved from [Link]

- Kevill, D. N., & D'Souza, M. J. (2013). Kinetic studies that evaluate the solvolytic mechanisms of allyl and vinyl chloroformate esters. Molecules (Basel, Switzerland), 18(4), 4315–4327.

- Kim, S. H., et al. (2005). Control of Molecular Weight Properties of Polycarbonate using End Capping Agents. Macromolecular Research, 13(5), 419-425.

- Dunne, P., et al. (2022). Continuous polymer synthesis and manufacturing of polyurethane elastomers enabled by automation. ACS Macro Letters, 11(4), 493-498.

-

NPTEL. (n.d.). FREE RADICAL POLYMERIZATION. Retrieved from [Link]

- Darensbourg, D. J., & Wilson, S. J. (2013). Novel Hydroxyl-Functional Aliphatic CO2-Based Polycarbonates: Synthesis and Properties. Macromolecules, 46(13), 5195–5202.

- D'Souza, M. J., et al. (2011). Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis. International Journal of Molecular Sciences, 12(12), 8758–8771.

- G. L. et al. (2021). Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5. Green Chemistry, 23(9), 3313-3323.

-

Wikipedia. (n.d.). Radical polymerization. Retrieved from [Link]

Sources

- 1. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters [mdpi.com]

- 2. Kinetic studies that evaluate the solvolytic mechanisms of allyl and vinyl chloroformate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. EP0922722A1 - Interfacial polycarbonate polymerization process and product - Google Patents [patents.google.com]

- 6. Successful polycarbonate synthesis using the photo-on-demand interfacial polymerization method | EurekAlert! [eurekalert.org]

- 7. researchgate.net [researchgate.net]

- 8. learnbin.net [learnbin.net]

- 9. sciencedaily.com [sciencedaily.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Biodegradable isocyanate-free polyurethane films via a noncatalytic route: facile modified polycaprolactone triol and biobased diamine as precursors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Radical polymerization - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]

Methodological & Application

o-Tolyl chloroformate reaction with primary and secondary amines

Application Note & Protocol Guide

Abstract

This technical guide details the application of o-Tolyl chloroformate (2-Methylphenyl chloroformate) for the derivatization and protection of primary and secondary amines. Unlike the more common phenyl chloroformate, the ortho-methyl group in o-tolyl chloroformate introduces specific steric and electronic properties that influence reaction kinetics and derivative stability. This guide provides optimized protocols for synthesis and analytical derivatization (HPLC), emphasizing the mechanistic nuances required for high-yield, impurity-free results.

Introduction & Chemical Rationale

o-Tolyl chloroformate is a specialized acylating agent used to convert amines into o-tolyl carbamates . While functionally similar to phenyl chloroformate, the presence of the methyl group at the ortho position creates a unique steric environment around the carbonyl center.

Why Choose o-Tolyl Chloroformate?

-

Enhanced Stability: The steric bulk of the ortho-methyl group shields the carbamate linkage from nucleophilic attack (hydrolysis) more effectively than the unsubstituted phenyl analog.

-

UV Detectability: The aromatic ring provides a strong chromophore for UV detection (typically 254–262 nm), making it valuable for derivatizing non-chromophoric aliphatic amines for HPLC analysis.

-

Kinetic Selectivity: The increased steric hindrance allows for fine-tuning of reactivity, potentially distinguishing between sterically unencumbered primary amines and bulky secondary amines.

Mechanistic Insight

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.[1] However, the ortho-methyl group imposes a "Steric Gate" effect.

-

Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon of the chloroformate.[2]

-

Tetrahedral Intermediate: A tetrahedral intermediate forms. Here, the ortho-methyl group exerts steric pressure, slightly destabilizing this transition state compared to phenyl chloroformate. This requires the user to ensure sufficient driving force (base strength/temperature).

-

Elimination: Chloride is expelled, and the proton is removed by the base, yielding the carbamate.

Figure 1: Reaction pathway highlighting the steric strain introduced by the ortho-methyl group during the formation of the tetrahedral intermediate.

Experimental Protocols

Protocol A: Biphasic Synthesis (Schotten-Baumann Conditions)

Best for: Robust, water-soluble primary/secondary amines and amino acids.

Reagents:

-

Amine substrate (1.0 equiv)

-

o-Tolyl chloroformate (1.1 – 1.2 equiv)

-

Base: 10% NaOH or saturated Na₂CO₃

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate

Procedure:

-

Dissolution: Dissolve the amine (10 mmol) in 20 mL of 10% NaOH (or sat. Na₂CO₃) in a round-bottom flask.

-

Biphasic Setup: Add 20 mL of DCM to the flask. The mixture will form two layers.[3]

-

Addition: Cool the mixture to 0°C on an ice bath. Add o-tolyl chloroformate (11-12 mmol) dropwise to the vigorously stirred biphasic mixture over 15 minutes.

-

Critical Note: Vigorous stirring is essential to maximize interfacial surface area for the reaction.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 1–3 hours. Monitor by TLC or LC-MS.

-

Workup:

-

Separate the organic layer.

-

Extract the aqueous layer twice with DCM (2 x 10 mL).

-

Wash combined organics with 1M HCl (to remove unreacted amine), then water, then brine.

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Protocol B: Anhydrous Derivatization (HPLC Pre-column)

Best for: Analytical quantification of trace amines; moisture-sensitive substrates.

Reagents:

-

o-Tolyl chloroformate (10 mM in Acetonitrile)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Solvent: Acetonitrile (ACN)[8]

Procedure:

-

Preparation: In a 1.5 mL HPLC vial, mix 100 µL of amine sample (dissolved in ACN) with 50 µL of base (TEA).

-

Derivatization: Add 100 µL of o-Tolyl chloroformate solution. Cap immediately.

-

Incubation: Vortex for 30 seconds and incubate at 50°C for 20 minutes .

-

Expert Tip: The elevated temperature helps overcome the steric hindrance of the o-tolyl group, ensuring quantitative conversion for secondary amines.

-

-

Quenching: Add 50 µL of 1% aqueous acetic acid to quench excess reagent and neutralize the base.

-

Analysis: Inject directly onto the HPLC (C18 column, UV detection at 254 nm).

Workflow Visualization

Figure 2: Decision tree and workflow for selecting the appropriate derivatization protocol.

Data & Optimization Guide

Reactivity Comparison

| Feature | o-Tolyl Chloroformate | Phenyl Chloroformate | Implication |

| Steric Hindrance | High (Ortho-Methyl) | Low | o-Tolyl requires longer reaction times or heat. |

| Hydrolytic Stability | Moderate | Low | o-Tolyl reagent is slightly easier to handle in humid air. |

| Product Stability | High | Moderate | o-Tolyl carbamates are more resistant to enzymatic cleavage. |

| UV Maxima | ~262 nm | ~254 nm | Distinct spectral signature. |

Troubleshooting

-

Low Yield:

-

Cause: Hydrolysis of the reagent before reaction with amine.[12]

-

Fix: Ensure solvents are dry (Method B) or increase reagent excess to 1.5 equiv (Method A).

-

Fix: Increase temperature to 50°C to overcome steric barrier.

-

-

Emulsion Formation (Method A):

-

Fix: Add brine to the aqueous layer or filter through a celite pad.

-

-

Side Products (Symmetrical Urea):

-

Cause: Presence of water in Method B or insufficient mixing in Method A.

-

Fix: Add the chloroformate slowly to keep its local concentration low relative to the amine.

-

Safety & Handling (MSDS Summary)

-

Hazards: o-Tolyl chloroformate is toxic by inhalation, a lachrymator (induces tearing), and causes severe skin burns.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive.

-

Spill: Neutralize with dilute ammonia or sodium carbonate solution.

References

-

National Institutes of Health (NIH). (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US2496091A - Method for the preparation of phenyl chloroformate - Google Patents [patents.google.com]

- 4. Gas chromatographic determination of primary and secondary low-molecular-mass aliphatic amines in urine using derivatization with isobutyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sciencemadness Discussion Board - Carbamate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. CA2023057A1 - Process for reducing the content of primary and secondary amine in a tertiary amine - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. repositorio.uc.cl [repositorio.uc.cl]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

High-Efficiency Synthesis of Carbamates via the o-Tolyl Chloroformate Protocol

Executive Summary & Rationale

The synthesis of carbamates (urethanes) is a cornerstone of medicinal chemistry, serving as a critical motif for peptide bond surrogates, prodrug linkers, and amine protecting groups.[1][2] While phosgene and triphosgene are traditional reagents, their toxicity and handling hazards necessitate safer alternatives.

The

Key Advantages of the Protocol:

-

Tunable Reactivity: The ortho-methyl group provides steric modulation, preventing runaway reactivity while maintaining sufficient electrophilicity for nucleophilic attack.

-

Crystalline Intermediates: The resulting

-tolyl carbonates/carbamates often precipitate as stable solids, allowing purification via recrystallization rather than chromatography. -

Chemoselectivity: Excellent discrimination between primary and secondary amines/alcohols.

Mechanistic Insight

The protocol operates via a two-step Addition-Elimination mechanism. The

Reaction Pathway[3][4]

-

Activation Phase: The substrate (Alcohol or Amine) attacks the

-tolyl chloroformate to form a stable activated intermediate ( -

Displacement Phase: A second nucleophile displaces the

-cresol leaving group to generate the final carbamate.

Visualization of the Pathway

The following diagram illustrates the workflow for synthesizing a carbamate from a hindered alcohol and an amine, utilizing the

Figure 1: Stepwise activation of alcohol substrate via o-tolyl chloroformate followed by aminolysis.[3]

Comparative Analysis of Aryl Chloroformates

The choice of

Table 1: Leaving Group Characteristics in Carbamate Synthesis

| Reagent | Leaving Group | pKa (LG) | Reactivity Profile | Handling Notes |

| 7.1 | High. Reacts with poor nucleophiles. | Product is yellow; difficult to remove traces of byproduct. | ||

| Phenyl Chloroformate | Phenol | 10.0 | Moderate. Standard baseline. | Intermediates are often oils; phenol is toxic. |

| 10.3 | Modulated. Steric bulk ( | Intermediates often crystalline. | ||

| Methyl Chloroformate | Methanol | 15.5 | Low. Requires high heat/pressure. | Poor leaving group; not suitable for mild exchange. |

Note: The slightly higher pKa of o-cresol compared to phenol indicates a more stable intermediate, allowing for isolation and storage if necessary.

Detailed Experimental Protocol

Scenario: Synthesis of N-Alkyl-O-Alkyl Carbamates

Target: Conversion of a secondary alcohol (R-OH) and a primary amine (R'-NH2) into a carbamate.

Phase 1: Preparation of the Mixed Carbonate Intermediate

Objective: Activate the alcohol.

Reagents:

-

Substrate: Alcohol (1.0 equiv)

-

Reagent:

-Tolyl Chloroformate (1.1 equiv) -

Base: Pyridine (1.2 equiv) or Triethylamine (1.5 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous)

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with

or Argon. -

Dissolution: Dissolve the Alcohol (10 mmol) in anhydrous DCM (50 mL). Cool the solution to

using an ice bath. -

Base Addition: Add Pyridine (12 mmol) dropwise. Stir for 10 minutes.

-

Activation: Add

-Tolyl Chloroformate (11 mmol) dropwise via syringe over 15 minutes. Caution: Exothermic reaction. -

Monitoring: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (disappearance of alcohol).

-

Workup:

-

Quench with water (20 mL).

-

Wash the organic layer with 1M HCl (to remove pyridine), then saturated

, then brine. -

Dry over

and concentrate in vacuo.

-

-

Purification: The crude

-tolyl carbonate often solidifies. Recrystallize from Hexanes/EtOAc or use a short silica plug if necessary.

Phase 2: Aminolysis to Final Carbamate

Objective: Displace the

Reagents:

-

Substrate:

-Tolyl Carbonate Intermediate (from Phase 1) -

Nucleophile: Amine (1.1 – 1.5 equiv)

-

Catalyst (Optional): DMAP (0.1 equiv) for hindered amines.

-

Solvent: THF or Acetonitrile.

Procedure:

-

Dissolution: Dissolve the

-Tolyl Carbonate (5 mmol) in THF (25 mL). -

Addition: Add the Amine (5.5 mmol).

-

Reaction:

-

For reactive amines: Stir at RT for 4–12 hours.

-

For hindered amines: Heat to reflux (

) for 12–24 hours.

-

-

Workup: Concentrate the solvent. Dissolve residue in EtOAc.

-

Removal of Byproduct: Wash the organic layer vigorously with 1M NaOH (2x) .

-

Critical Step: This converts the released

-cresol into water-soluble sodium

-

-

Isolation: Dry organic layer, concentrate, and recrystallize/chromatograph to yield the final Carbamate.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield in Phase 1 | Hydrolysis of Chloroformate | Ensure solvents are strictly anhydrous. Increase reagent to 1.5 equiv. |

| No Reaction in Phase 2 | Steric Hindrance | Switch solvent to Dioxane and reflux ( |

| Product Contaminated with | Inefficient Workup | Increase the number of 1M NaOH washes. |

| Oil formation instead of Solid | Impurities | Triturate the crude oil with cold pentane or diethyl ether to induce crystallization. |

References

-

Organic Chemistry Portal. Synthesis of Carbamates. Retrieved from [Link]

-

National Institutes of Health (NIH). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Retrieved from [Link]

-

PubChem. o-Tolyl Chloroformate Compound Summary. Retrieved from [Link]

Sources

Application Notes and Protocols: o-Tolyl Chloroformate for the Synthesis of Unsymmetrical Carbonates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Unsymmetrical Carbonates

Unsymmetrical organic carbonates are a class of compounds with significant utility in medicinal chemistry, materials science, and organic synthesis. Their structural versatility allows them to act as key building blocks for pharmaceuticals, agrochemicals, and polymers. In drug development, the carbonate moiety can serve as a biocompatible linker or a prodrug functional group, modulating the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). The synthesis of these molecules, however, presents challenges in achieving selectivity and high yields, particularly when two different alcohol or phenol fragments are to be incorporated.

o-Tolyl chloroformate has emerged as a valuable reagent for the controlled, stepwise synthesis of unsymmetrical carbonates. Its reactivity profile, influenced by the electronic and steric properties of the ortho-tolyl group, offers distinct advantages in specific synthetic contexts. This guide provides a comprehensive overview of the application of o-tolyl chloroformate, detailing the underlying chemical principles, offering step-by-step protocols, and discussing critical experimental parameters to empower researchers in their synthetic endeavors.

Mechanistic Rationale: The Nucleophilic Acyl Substitution Pathway

The synthesis of unsymmetrical carbonates using o-tolyl chloroformate proceeds via a classical nucleophilic acyl substitution mechanism. The high electrophilicity of the carbonyl carbon in the chloroformate group makes it susceptible to attack by nucleophiles such as alcohols and phenols.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves a dual purpose. Firstly, it deprotonates the alcohol or phenol, increasing its nucleophilicity and facilitating the attack on the chloroformate. Secondly, it acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions.

Figure 1: General workflow for the synthesis of unsymmetrical carbonates.

The choice of base is critical; pyridine, in addition to being a base, can also act as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate, which can accelerate the reaction, especially with less reactive alcohols.[1] Triethylamine, being more sterically hindered, is less likely to act as a nucleophilic catalyst but is an effective HCl scavenger.[2][3]

The Role of the Ortho-Tolyl Group: A Steric and Electronic Perspective

The presence of the methyl group at the ortho position of the phenyl ring in o-tolyl chloroformate imparts specific characteristics to the reagent:

-

Steric Hindrance: The ortho-methyl group can introduce steric bulk around the reactive carbonyl center. This can be advantageous in providing selectivity when reacting with substrates containing multiple nucleophilic sites. However, it may also slow down the reaction with sterically hindered alcohols or phenols.[4]

-

Electronic Effects: The methyl group is weakly electron-donating, which can slightly modulate the electrophilicity of the carbonyl carbon compared to unsubstituted phenyl chloroformate.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Unsymmetrical Carbonates

This protocol outlines a general method for the synthesis of an unsymmetrical carbonate from an alcohol or phenol and o-tolyl chloroformate.

Materials:

-

o-Tolyl chloroformate (CAS No: 19358-42-0)

-

Alcohol or Phenol (substrate)

-

Anhydrous Pyridine or Triethylamine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.0 eq.). Dissolve it in a suitable anhydrous solvent (e.g., DCM or THF, approximately 0.2-0.5 M concentration).

-

Base Addition: Add the base (pyridine or triethylamine, 1.2-1.5 eq.) to the solution and stir for 5-10 minutes at room temperature. For less reactive substrates, cooling the reaction mixture to 0 °C before the next step is recommended.

-

Chloroformate Addition: Slowly add o-tolyl chloroformate (1.1 eq.) dropwise to the stirred solution via a dropping funnel over a period of 15-30 minutes. An exothermic reaction may be observed. Maintain the desired temperature (0 °C or room temperature) with an ice bath if necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the substrate.

-

Workup:

-

Quench the reaction by adding water or a saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM) two to three times.

-

Combine the organic layers and wash sequentially with 1 M HCl (if pyridine was used, to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

-

Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product; a common starting point is a gradient of ethyl acetate in hexanes.[5][6]

-

Figure 2: Step-by-step experimental workflow for unsymmetrical carbonate synthesis.

Data Presentation: Representative Examples

The following table provides representative examples of unsymmetrical carbonates synthesized from chloroformates and various alcohols/phenols, illustrating the general applicability of the method. While specific data for o-tolyl chloroformate is limited in publicly available literature, these examples with analogous chloroformates serve as a good predictive guide for expected outcomes.

| Entry | Alcohol/Phenol Substrate | Chloroformate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenol | Hexyl chloroformate | TEA | CHCl₃ | 30-70 | 1-3 | 56 | [7] |

| 2 | 1-Hexanol | Hexyl chloroformate | - | CHCl₃ | 90 | 15 | 95 | [7] |

| 3 | Benzyl Alcohol | Hexyl chloroformate | - | CHCl₃ | 90 | - | 87 | [7] |

| 4 | 2-Propanol | Hexyl chloroformate | Pyridine | CHCl₃ | - | - | 60 | [7] |

| 5 | (-)-Menthol | Hexyl chloroformate | - | CHCl₃ | High | - | 54 | [7] |

| 6 | Piperidin-4-one oxime derivative | Substituted Chloroformates | K₂CO₃/TBAB | - | - | - | High | [8] |

Safety and Handling of o-Tolyl Chloroformate

o-Tolyl chloroformate, like other chloroformates, is a corrosive and toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2][9]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Chloroformates are moisture-sensitive and will hydrolyze to produce corrosive HCl gas. Handle under an inert atmosphere (nitrogen or argon) to prevent degradation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[10]

-

Disposal: Dispose of o-tolyl chloroformate and any contaminated materials as hazardous chemical waste in accordance with local regulations.

Troubleshooting and Key Considerations

-

Low Yields:

-

Moisture: Ensure all glassware is oven-dried and solvents are anhydrous. Moisture will hydrolyze the chloroformate.

-

Base Strength: For less acidic alcohols, a stronger base or a catalytic amount of a more nucleophilic base (like DMAP with triethylamine) might be necessary.

-

Steric Hindrance: For sterically hindered substrates, longer reaction times or elevated temperatures may be required.

-

-

Side Reactions:

-

Symmetrical Carbonate Formation: This can occur if the initially formed unsymmetrical carbonate reacts with another molecule of the alcohol/phenol. Using a slight excess of the chloroformate and adding it slowly can minimize this.

-

Hydrolysis of Chloroformate: Ensure anhydrous conditions to prevent the formation of o-cresol from the hydrolysis of o-tolyl chloroformate.[11]

-

-

Purification Challenges:

-

Co-elution of Byproducts: Careful selection of the solvent system for column chromatography is crucial. A shallow gradient can improve separation.

-

Product Instability on Silica Gel: For sensitive products, deactivating the silica gel with a small amount of triethylamine in the eluent can be beneficial.

-

Conclusion

o-Tolyl chloroformate is a versatile and effective reagent for the synthesis of unsymmetrical carbonates, offering a reliable method for the controlled introduction of two different alkoxy or aryloxy groups. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and adherence to safety protocols are paramount for successful synthesis. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently apply this methodology in their synthetic campaigns, paving the way for the discovery and development of novel molecules with important applications in science and medicine.

References

- Smolecule. (2023, August 15).

- Hacking, M., et al. (2000). Lipase catalyzed reactions of aliphatic and arylaliphatic carbonic acid esters.

- ResearchGate. (n.d.).

-

Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters, 22(9), 3566–3569. [Link]

- ResearchGate. (n.d.).

- BenchChem. (2026, January). p-Tolyl Chloroformate: A Versatile Reagent for the Protection of Alcohols in Organic Synthesis.

- ResearchGate. (n.d.).

- Semantic Scholar. (2019). Synthesis of non-symmetrical alkyl carbonates from alcohols and DMC over the nanocrystalline ZSM-5 zeolite.

-

University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]

- Exploring the Steric Effects in Aryl Esters: Insights From Michigan State University Research. (2026, January 20).

- Kobe University Repository. (2022, March 1). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform.

- Reddit. (2011, January 22). Pyridine replacement in organic synthesis.

- ResearchGate. (n.d.).

- Fisher Scientific. (2023, September 29).

- BASF. (2022).

- ResearchGate. (n.d.).

- Green Chemistry (RSC Publishing). (n.d.).

- Organic Syntheses. (n.d.).

- ResearchGate. (2017, June 30). In a reaction I am using pyridine as a solvent as well as a base. Can I use few drops of triethylamine as a base and ethanol/methanol as solvent?

- TCI Chemicals. (2024, November 13).

- UMass Lowell. (n.d.). Handling Chloroform.

- Chemistry Steps. (n.d.). Alcohols to Amines.

- Baran Lab, Scripps Research. (2004, September 6). Pyridine Synthesis: Cliff Notes.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.

- ResearchGate. (2025, April 10).

- New Journal of Chemistry (RSC Publishing). (n.d.).

- Organic Chemistry Portal. (n.d.). Pyridine synthesis.

- ResearchGate. (n.d.). Reaction of Pyridine Bases with Carboxylic Acids in Benzene.

Sources

- 1. reddit.com [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the Steric Effects in Aryl Esters: Insights From Michigan State University Research - Oreate AI Blog [oreateai.com]